molecular formula C6H6Br2N4 B6344589 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile CAS No. 1240572-96-6

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile

Cat. No.: B6344589
CAS No.: 1240572-96-6
M. Wt: 293.95 g/mol
InChI Key: ZICHRHYYFTYMOX-UHFFFAOYSA-N
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Description

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile is a brominated triazole derivative featuring a nitrile-terminated butyl chain at the N1 position of the triazole ring. The compound’s structure combines the electron-withdrawing effects of bromine atoms at the 3- and 5-positions of the triazole core with the polar nitrile group, rendering it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-(3,5-dibromo-1,2,4-triazol-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N4/c7-5-10-6(8)12(11-5)4-2-1-3-9/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHRHYYFTYMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable butanenitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile with structurally related triazole derivatives, emphasizing substituent effects on molecular weight, density, and reactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) Source/Supplier
This compound C₆H₆Br₂N₄ Not provided Butanenitrile, 3,5-dibromo Predicted* Predicted* N/A
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (PI-19042) C₉H₇Br₂N₃ ~325 (calc.) Benzyl, 3,5-dibromo N/A N/A Shanghai PI Chemicals
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol C₃H₃Br₂N₃O 256.88 Methanol, 3,5-dibromo N/A N/A ChemBK
1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one C₈H₁₁Br₂N₃O 325 Dimethylbutanone, 3,5-dibromo 1.82 (Predicted) 396.3 (Predicted) [4]

Notes:

  • Butanenitrile vs. The methanol analog (C₃H₃Br₂N₃O) exhibits lower molecular weight and higher hydrophilicity due to the hydroxyl group [3].
  • Density and Boiling Point: The dimethylbutanone derivative (CAS 914350-23-5) has a higher predicted density (1.82 g/cm³) and boiling point (396.3°C) compared to smaller analogs, likely due to increased molecular weight and ketone interactions [4].

Biological Activity

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile is a compound that has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8Br2N4\text{C}_7\text{H}_8\text{Br}_2\text{N}_4

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Investigated for its effects on cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often display significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound was tested against several bacterial strains. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of the compound was assessed in vitro using various human cancer cell lines. The results showed promising activity against specific types of cancer cells. Table 2 summarizes the findings.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)12.3Cell cycle arrest at G2/M phase
SW480 (Colon)15.0Inhibition of proliferation

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. Among them, compounds with bromine substitutions demonstrated enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .
  • Mechanistic Insights : Research indicated that the mechanism of action involves interaction with cellular targets such as enzymes involved in DNA synthesis and repair pathways . This interaction leads to disruption in cellular processes critical for cancer cell survival.
  • Comparative Studies : Comparative studies with other known triazole-based drugs revealed that this compound exhibited comparable or superior activity against certain pathogens and cancer cell lines .

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